molecular formula C23H22N2O B591349 Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone CAS No. 1364933-55-0

Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone

Cat. No.: B591349
CAS No.: 1364933-55-0
M. Wt: 342.4 g/mol
InChI Key: VAKGBPSFDNTMDJ-UHFFFAOYSA-N
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Description

Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone, widely recognized in research as THJ-018 or the JWH-018 indazole analogue, is a synthetic compound of significant interest in pharmacological and forensic toxicology studies . With a molecular formula of C₂₃H₂₂N₂O and an average mass of 342.442 g/mol, it is a representative synthetic cannabinoid receptor agonist (SCRA) . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption. Its primary research value lies in its activity as a cannabinoid receptor agonist, interacting with the endocannabinoid system. Researchers utilize this compound as a reference standard in analytical chemistry, particularly in the development and validation of methods for the detection and quantification of novel psychoactive substances (NPS) . Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry are commonly employed for its study . The compound is for use in controlled laboratory settings only.

Properties

IUPAC Name

naphthalen-1-yl-(1-pentylindazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-13-20(21)22(24-25)23(26)19-14-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKGBPSFDNTMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901010031
Record name THJ-018
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Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364933-55-0
Record name 1-Naphthalenyl(1-pentyl-1H-indazol-3-yl)methanone
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URL https://commonchemistry.cas.org/detail?cas_rn=1364933-55-0
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Record name THJ-018
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Record name THJ-018
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THJ-018
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Preparation Methods

N-Alkylation of Indazole to Form 1-Pentylindazole

Reagents and Conditions

  • Indazole : Starting material (commercially available).

  • 1-Bromopentane : Alkylating agent.

  • Base : Potassium hydroxide (KOH) or sodium hydride (NaH).

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Temperature : 60–80°C, reflux conditions.

  • Reaction Time : 12–24 hours.

Procedure
Indazole (1.0 equiv) is dissolved in anhydrous DMF under inert atmosphere. KOH (1.2–1.5 equiv) is added, followed by dropwise addition of 1-bromopentane (1.2 equiv). The mixture is stirred at 60–80°C for 12–24 hours. After cooling, the reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 9:1) to yield 1-pentylindazole as a pale-yellow oil.

Key Considerations

  • Regioselectivity : The reaction favors alkylation at the indazole 1-position due to the greater acidity of the N1-H proton compared to N2-H (pKa14.2\text{p}K_a \approx 14.2 vs. pKa19.5\text{p}K_a \approx 19.5).

  • Yield : 70–85% after purification.

Friedel-Crafts Acylation to Attach the Naphthoyl Group

Reagents and Conditions

  • 1-Pentylindazole : Intermediate from Step 1.

  • 1-Naphthoyl Chloride : Acylating agent.

  • Lewis Acid Catalyst : Diethylaluminum chloride (Et2_2AlCl) or aluminum chloride (AlCl3_3).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

  • Reaction Time : 2–4 hours.

Procedure
1-Pentylindazole (1.0 equiv) is dissolved in anhydrous DCM under nitrogen. Et2_2AlCl (1.5 equiv) is added dropwise at 0°C, followed by 1-naphthoyl chloride (1.2 equiv). The mixture is stirred at room temperature for 2–4 hours, quenched with ice-cold water, and extracted with DCM. The organic layer is dried over sodium sulfate and concentrated. Crude product is purified via recrystallization (hexane:ethyl acetate) or column chromatography to yield THJ-018 as a white solid.

Key Considerations

  • Catalyst Efficiency : Et2_2AlCl outperforms AlCl3_3 in minimizing side reactions (e.g., over-acylation).

  • Yield : 65–75% after purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
Solvent DCMHigher polarity enhances acylation rate.
Temperature 0°C → RTPrevents exothermic decomposition.
Catalyst Load 1.5 equiv Et2_2AlClBalances activity and cost.

Purification Strategies

  • Recrystallization : Preferred for large-scale synthesis (hexane:ethyl acetate, 9:1), yielding >99% purity.

  • Column Chromatography : Used for small batches (silica gel, hexane:ethyl acetate gradient).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.39–7.17 (m, 9H, naphthyl and indazolyl aromatics).

    • δ 5.10 (s, 2H, CH2_2 from pentyl).

    • δ 1.80–1.20 (m, 8H, pentyl chain).

  • 13^{13}C NMR (101 MHz, CDCl3_3):

    • δ 170.4 (C=O), 135.4–127.7 (aromatic carbons), 66.3 (N-CH2_2), 30.3 (pentyl CH2_2).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]+^+ = 343.1912 (calc. 343.1915 for C23_{23}H23_{23}N2_2O).

Challenges and Mitigation Strategies

  • Indazole Reactivity : Lower nucleophilicity compared to indole necessitates higher catalyst loads.

  • Regiochemical Control : Alkylation at N1 is ensured by using aprotic solvents and strong bases.

  • By-Product Formation : Over-alkylation is minimized by stoichiometric control of 1-bromopentane .

Chemical Reactions Analysis

Types of Reactions

THJ 018 undergoes various chemical reactions, including:

    Oxidation: THJ 018 can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: THJ 018 can undergo substitution reactions, particularly on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Hydroxylated Metabolites: Formed through oxidation.

    Halogenated Derivatives: Formed through substitution reactions.

Scientific Research Applications

THJ 018 is primarily used in forensic and research applications. It serves as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples. It is also used in studies investigating the pharmacological effects of synthetic cannabinoids on the central nervous system .

Mechanism of Action

THJ 018 exerts its effects by acting as a full agonist at the CB1 and CB2 cannabinoid receptors. Upon binding to these receptors, THJ 018 activates the G-protein coupled receptor signaling pathways, leading to various physiological and psychological effects. The activation of CB1 receptors in the brain is associated with the psychoactive effects, while CB2 receptor activation affects immune function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

THJ-018 belongs to the naphthoylindazole class. Its analogs differ in core heterocycles, substituent positions, and alkyl chain lengths, which influence receptor binding affinity, metabolic stability, and psychoactive potency. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of THJ-018 and Analogs
Compound Name Core Structure Alkyl Chain Molecular Formula Molecular Weight (g/mol) Key Structural Differences
THJ-018 Indazole Pentyl C₂₃H₂₂N₂O 342.43 1-Naphthoyl, N-pentyl indazole
CB-13 (CRA-13) Naphthalene Pentyloxy C₂₅H₂₂O₂ 378.45 4-Pentyloxy substitution on naphthoyl
EG-018 Carbazole Pentyl C₂₇H₂₄N₂O 392.50 Carbazole core instead of indazole
JWH-019 Indole Hexyl C₂₅H₂₅NO 355.48 Hexyl chain, indole core
AB-PINACA Indazole Pentyl C₂₃H₂₂N₄O₂ 386.45 Additional carbonyl and azaindole

Pharmacological and Functional Differences

  • THJ-018 vs.
  • THJ-018 vs. EG-018 : EG-018 replaces the indazole core with a carbazole system, which introduces additional nitrogen atoms and enhances aromatic π-stacking interactions. This modification may affect metabolic degradation pathways .
  • THJ-018 vs. JWH-019 : JWH-019 uses an indole core with a hexyl chain , increasing lipophilicity and CB1 receptor binding affinity compared to THJ-018’s pentyl chain .
  • THJ-018 vs. AB-PINACA: AB-PINACA (a prevalent illicit synthetic cannabinoid) features an azaindole core with a carboxamide group, enhancing metabolic resistance and potency .

Physicochemical and Stability Considerations

  • Solubility : THJ-018’s naphthoyl group and pentyl chain confer moderate lipophilicity, favoring blood-brain barrier penetration. In contrast, EG-018’s carbazole core may reduce aqueous solubility due to increased planar rigidity .
  • Stability : Indazole derivatives like THJ-018 are generally more metabolically stable than indole-based analogs (e.g., JWH-019), as the indazole ring resists oxidative degradation .
  • Synthetic Accessibility : THJ-018 is synthesized via Friedel-Crafts acylation or similar methods, while carbazole derivatives (e.g., EG-018) require multi-step cyclization, increasing production complexity .

Biological Activity

Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone, commonly referred to as THJ-018, is a synthetic cannabinoid that has garnered attention for its interactions with the endocannabinoid system. This compound is structurally related to JWH-018 and acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C23H22N2OC_{23}H_{22}N_{2}O and a molecular weight of 342.43 g/mol. The structure includes a naphthalene moiety linked to an indazole ring, which is characteristic of many synthetic cannabinoids.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H22N2O
Molecular Weight342.43 g/mol
CAS Number1364933-55-0

THJ-018 functions as a full agonist at both CB1 and CB2 cannabinoid receptors, with binding affinities of 5.84 nM and 4.57 nM respectively . This high affinity suggests that THJ-018 can elicit significant physiological responses similar to those produced by Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Physiological Effects

The activation of CB1 receptors in the central nervous system can lead to various effects including:

  • Altered mood : Euphoria or anxiety depending on dosage.
  • Cognitive changes : Impaired memory and altered perception.
  • Physiological responses : Changes in heart rate and appetite.

In animal studies, exposure to THJ-018 resulted in notable physiological changes such as decreased body temperature and signs of catalepsy, hyperreflexia, and ptosis .

Pharmacological Profile

The pharmacological effects of THJ-018 can be summarized as follows:

EffectDescription
Psychoactive effects Similar to THC; includes euphoria and altered cognition
Analgesic properties Potential pain-relieving effects observed in preclinical studies
Anti-inflammatory effects Modulation of immune response through CB2 activation

Case Studies and Research Findings

Several studies have investigated the biological activity of THJ-018:

  • Toxicological Analysis : A study examined blood concentrations of JWH-018 (a closely related compound) in subjects using synthetic cannabinoids. The findings indicated significant concentrations in the brain and liver, correlating with observed behavioral changes consistent with cannabinoid receptor activation .
  • Comparative Studies : Research comparing various synthetic cannabinoids highlighted that compounds like THJ-018 exhibit stronger binding affinities than natural cannabinoids, suggesting potential for more pronounced psychoactive effects .
  • Behavioral Studies : In animal models, administration of THJ-018 resulted in a range of behavioral changes indicative of cannabinoid receptor activation, including decreased locomotion and increased grooming behavior, which are often associated with anxiety-like states .

Q & A

Q. What analytical techniques are most reliable for confirming the structural identity of Naphthalen-1-yl-(1-pentylindazol-3-yl)methanone?

To confirm structural identity, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) . For crystalline samples, single-crystal X-ray diffraction using programs like SHELX (SHELXS/SHELXL) is critical for unambiguous confirmation of stereochemistry and bond angles . Cross-validate spectral data with computational modeling (e.g., density functional theory) to resolve ambiguities in peak assignments.

Q. How can researchers design a preliminary toxicity assessment for this compound?

Follow the ATSDR literature search framework (Table B-1 in ), prioritizing in vitro assays for hepatic (e.g., CYP450 inhibition), renal (proximal tubule cytotoxicity), and neurotoxic effects. Use primary cell cultures or cell lines (e.g., HepG2, HEK293) to assess acute toxicity (MTT assay) and oxidative stress markers (ROS, glutathione levels). Include metabolic stability studies (e.g., microsomal incubation) to identify reactive intermediates .

Q. What synthetic routes are commonly reported for this compound?

The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling , starting from naphthalene-1-carbonyl chloride and 1-pentylindazole. Optimize reaction conditions (e.g., Lewis acid catalysts like AlCl3, temperature control at 0–5°C) to minimize side products. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) and characterize each step with TLC and IR spectroscopy .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved in complex matrices?

Contradictions in NMR signals (e.g., overlapping peaks in aromatic regions) require advanced 2D NMR techniques (HSQC, HMBC) to assign coupling networks. For dynamic systems (e.g., rotamers), use variable-temperature NMR (−40°C to 50°C) to slow conformational exchange. Pair with solid-state NMR or X-ray crystallography (SHELXL refinement) to validate solution-state data .

Q. What strategies mitigate intermediate instability during multi-step synthesis?

Instability in intermediates (e.g., indazole ring oxidation) can be addressed via protective group chemistry (e.g., tert-butyldimethylsilyl for hydroxyl groups) or low-temperature reaction conditions (−78°C using dry ice/acetone baths). Implement flow chemistry for exothermic steps to enhance control over reaction kinetics. Monitor degradation pathways using LC-MS/MS and adjust solvent polarity (e.g., DMF/THF mixtures) to stabilize reactive species .

Q. How should researchers design in vivo toxicokinetic studies for this compound?

Adopt a physiologically based pharmacokinetic (PBPK) modeling approach. Use radiolabeled analogs (e.g., deuterated or 14C-labeled compounds) to track absorption, distribution, metabolism, and excretion (ADME) in rodent models. Employ LC-HRMS for plasma/tissue quantification and autoradiography for organ-specific biodistribution. Cross-reference with in silico predictions (e.g., GastroPlus) to identify species-specific metabolic differences .

Q. What methodologies elucidate the compound’s interactions with cannabinoid receptors (CB1/CB2)?

Use radioligand displacement assays (3H-CP55,940) to measure binding affinity (Ki values). For functional activity, perform cAMP accumulation assays in HEK293 cells transfected with CB1/CB2 receptors. Pair with molecular docking simulations (AutoDock Vina, CB receptor crystal structures) to map binding poses. Validate selectivity via kinase profiling panels (Eurofins Cerep) .

Methodological Tables

Q. Table 1. Key Parameters for X-ray Crystallography Refinement (SHELXL)

ParameterValue/DescriptionReference
Resolution range0.84–1.20 Å
R-factor (final)≤0.054
Temperature296 K
Data-to-parameter ratio≥17.8

Q. Table 2. Inclusion Criteria for Toxicology Studies (ATSDR Framework)

CategoryCriteriaReference
Health OutcomesSystemic effects (hepatic, renal)
Exposure RoutesOral, inhalation, dermal
SpeciesHuman, rodent models

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